molecular formula C29H30N2O2S B297972 2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B297972
M. Wt: 470.6 g/mol
InChI Key: UOJFCLRXIXMEIB-CQTDWDHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the thiazolidinone family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Scientific Research Applications

2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been reported to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, it has been reported to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The exact mechanism of action of 2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. Additionally, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to cell cycle arrest and cell death. Moreover, this compound has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells. Additionally, this compound has been reported to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Moreover, this compound is relatively easy to synthesize and has a low toxicity profile. However, the limitations of using this compound in lab experiments include its limited solubility in water, which can affect its bioavailability, and the lack of information on its long-term toxicity.

Future Directions

There are several future directions for the research on 2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and its long-term toxicity profile. Moreover, the development of more efficient synthesis methods and the modification of the compound's structure may lead to the discovery of more potent analogs with diverse biological activities.

Synthesis Methods

The synthesis of 2-[(4-Ethylphenyl)imino]-5-[4-(mesitylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one involves the reaction between 4-ethylbenzaldehyde, 4-(mesitylmethoxy)benzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid. The resulting product is a yellow crystalline solid with a molecular weight of 447.57 g/mol.

Properties

Molecular Formula

C29H30N2O2S

Molecular Weight

470.6 g/mol

IUPAC Name

(5E)-2-(4-ethylphenyl)imino-3-methyl-5-[[4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H30N2O2S/c1-6-22-7-11-24(12-8-22)30-29-31(5)28(32)27(34-29)17-23-9-13-25(14-10-23)33-18-26-20(3)15-19(2)16-21(26)4/h7-17H,6,18H2,1-5H3/b27-17+,30-29?

InChI Key

UOJFCLRXIXMEIB-CQTDWDHTSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)OCC4=C(C=C(C=C4C)C)C)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4C)C)C)S2)C

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OCC4=C(C=C(C=C4C)C)C)S2)C

Origin of Product

United States

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